1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- is a compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of a carboxylic acid group at the second position and a 5-[1-(methylamino)ethyl] substituent. Pyrrole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]- can be compared with other pyrrole derivatives such as:
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: Known for its solid-state structures and hydrogen bonding interactions.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Noted for its bioactive properties and use in drug development.
1H-Pyrrole-2-carboxylic acid, 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-: Utilized in various synthetic applications due to its unique substituents.
These comparisons highlight the unique structural features and reactivity of 1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-[1-(methylamino)ethyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-5(9-2)6-3-4-7(10-6)8(11)12/h3-5,9-10H,1-2H3,(H,11,12) |
InChI Key |
MVZMBGLTTDYTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(N1)C(=O)O)NC |
Origin of Product |
United States |
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